1,3-Dithiolane
Overview
Description
1,3-Dithiolane ,a sulfur containing heterocyclic building block, is a cyclic thioether. Fragmentation modes of 1,3-oxathiolane under electron-impact have been investigated.
This compound is a dithiolane.
Scientific Research Applications
Radioprotective Agents
1,3-Dithiolane derivatives have been studied for their potential as radioprotective agents. Research has found that specific compounds within this class can show protective effects against radiation. For instance, a study demonstrated that a particular this compound compound (IIId) exhibited radioprotective activity in rats exposed to radiation (Bargagna et al., 1973). Furthermore, the combination of semicarbazone or thiosemicarbazone groups with a dithiolane moiety in a single molecule has been achieved and tested for radioprotective properties (Taroua et al., 1996).
Treating Inflammatory Skin Diseases
This compound derivatives have been investigated for their potential in treating inflammatory skin diseases. α-Lipoic acid-based PPARγ agonists, which include this compound derivatives, have shown promise in this area. These compounds, like BP-1003 and BP-1017, have been found effective in inhibiting the proliferation of human keratinocytes and reducing interleukin-2 production by human peripheral lymphocytes, suggesting potential efficacy in treating conditions like contact dermatitis, atopic dermatitis, and psoriasis (Venkatraman et al., 2004).
Chemical Synthesis and Modification
1,3-Dithiolanes play a significant role in chemical synthesis, particularly in the protection and cleavage of carbonyl groups. They are used to convert carbonyl compounds into 1,3-dithiolanes, which can then be deprotected for various organic syntheses. This process is vital in creating a wide range of organic compounds, highlighting the versatility of this compound in synthetic chemistry (Banerjee & Laya, 2000).
Development of Dynamic, Covalent Materials
This compound-derived polymers have been studied for their ability to form responsive and dynamic networks. These materials are used in creating hydrogels that exhibit varying properties depending on the structure of the 1,2-dithiolanes used. Such hydrogels have potential applications in various fields, including material science and medicine, due to their adaptable and self-healing properties (Zhang & Waymouth, 2017).
Insecticidal Applications
Research has also explored the use of this compound-containing compounds as insecticides. These compounds have been synthesized and tested for their efficacy against various pests, demonstrating moderate insecticidal activity. The relationship between molecular structure and biological activity in these compounds provides valuable insights for developing new insecticidal agents (Li et al., 2013).
Mechanism of Action
Target of Action
1,3-Dithiolane is an organosulfur compound that primarily targets carbonyl compounds . It is often used in the protection of carbonyl compounds, particularly aldehydes and ketones .
Mode of Action
This compound interacts with its targets through a process known as thioacetalization . In this process, this compound reacts with carbonyl compounds to form a protective dithiolane ring . This reaction is often catalyzed by a Brönsted or a Lewis acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protection of carbonyl compounds . The formation of the dithiolane ring prevents further reactions of the carbonyl group, allowing it to be selectively deprotected later in the synthetic process .
Pharmacokinetics
It’s known that the removal of a dithiolane protection group often requires harsh conditions . This suggests that the compound may have a relatively long half-life in the body, depending on the specific conditions present.
Result of Action
The primary result of this compound’s action is the protection of carbonyl compounds . By forming a dithiolane ring, the compound prevents further reactions of the carbonyl group . This allows for selective deprotection and further reactions later in the synthetic process .
Action Environment
The action of this compound is influenced by several environmental factors. The compound is stable under a range of pH conditions . The removal of a dithiolane protection group often requires harsh conditions, such as high temperature or strong acid . Therefore, the efficacy and stability of this compound can be influenced by factors such as pH, temperature, and the presence of other reactive species .
Safety and Hazards
Future Directions
1,3-Dithiolanes and 1,3-dithianes can easily be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage . A variety of 1,3-dithianes and 1,3-dithiolanes are deprotected in the solid state to the corresponding parent carbonyl compounds in excellent yields using mercury (II) nitrate trihydrate .
Biochemical Analysis
Biochemical Properties
1,3-Dithiolane plays a significant role in biochemical reactions, particularly in the protection of carbonyl compounds. It interacts with aldehydes and ketones to form stable thioacetal derivatives. These interactions are facilitated by enzymes and catalysts such as perchloric acid adsorbed on silica gel and praseodymium triflate . The formation of thioacetal derivatives helps in stabilizing reactive carbonyl groups, thereby preventing unwanted side reactions during biochemical processes.
Cellular Effects
This compound influences various cellular processes by interacting with cellular proteins and enzymes. It has been observed to affect cell signaling pathways and gene expression. For instance, this compound can modulate the activity of glutathione-related enzymes, leading to changes in cellular redox states . This modulation can impact cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This compound is also known to participate in redox reactions, influencing the oxidative state of cells . These interactions can result in changes in gene expression and cellular responses to oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and degradation. It has been found to be stable under various conditions, including different pH levels and temperatures . Long-term studies have shown that this compound can maintain its protective effects on carbonyl compounds, making it a reliable reagent for extended biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as enzyme inhibition and oxidative stress . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thioredoxin reductase and glutathione reductase, influencing the redox state of cells . These interactions can affect metabolic flux and the levels of metabolites involved in cellular redox balance.
Transport and Distribution
Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of this compound within tissues is influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
This compound has been found to localize to various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, as it can interact with specific proteins and enzymes within these compartments . Post-translational modifications and targeting signals play a role in directing this compound to its specific subcellular locations.
Properties
IUPAC Name |
1,3-dithiolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6S2/c1-2-5-3-4-1/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLSAISZLJGWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197473 | |
Record name | 1,3-Dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a stench; [Alfa Aesar MSDS] | |
Record name | 1,3-Dithiolane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9724 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
4829-04-3 | |
Record name | 1,3-Dithiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4829-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dithiolane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004829043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-DITHIOLANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-DITHIOLANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341G58G6YL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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